Product packaging for Amino-benzo[B]thiophen-3-YL-acetic acid(Cat. No.:CAS No. 95834-55-2)

Amino-benzo[B]thiophen-3-YL-acetic acid

Cat. No.: B12440331
CAS No.: 95834-55-2
M. Wt: 207.25 g/mol
InChI Key: HRMLMRIORGNUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Benzo[b]thiophene Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The benzo[b]thiophene nucleus, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in the design of bioactive molecules. Its significance stems from its presence in a number of FDA-approved drugs and its capacity to interact with a wide array of biological targets. drugbank.com This structural motif is associated with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antifungal properties. chemicalbook.com

The therapeutic success of drugs like raloxifene, used for the treatment and prevention of osteoporosis and to reduce the risk of invasive breast cancer, highlights the clinical relevance of the benzo[b]thiophene core. nih.govwikipedia.org Raloxifene acts as a selective estrogen receptor modulator (SERM), demonstrating the scaffold's ability to be tailored for specific receptor interactions. nih.govwikipedia.org Another example is the antifungal agent sertaconazole, which, in addition to inhibiting ergosterol (B1671047) synthesis like other azole antifungals, is believed to have a unique mechanism of action attributed to its benzothiophene (B83047) ring that mimics tryptophan, leading to fungal cell membrane disruption. chemicalbook.comwikipedia.org Furthermore, zileuton, an inhibitor of 5-lipoxygenase used in the management of asthma, also features a benzo[b]thiophene moiety, showcasing the scaffold's utility in targeting enzymes. drugbank.comwikipedia.org

The diverse biological activities of benzo[b]thiophene derivatives have spurred extensive research into their structure-activity relationships (SAR), aiming to develop more potent and selective therapeutic agents. drugbank.com

Rationale for Research on Amino-benzo[B]thiophen-3-YL-acetic Acid as a Core Structure for Elaboration

The focused investigation into this compound as a foundational structure for chemical elaboration is a strategic approach in drug discovery. This rationale is built upon the convergence of two key medicinal chemistry principles: the proven utility of the benzo[b]thiophene scaffold and the versatile nature of amino acids as building blocks.

The incorporation of an amino acid moiety onto the privileged benzo[b]thiophene core offers several advantages. Amino acids are fundamental biological molecules, and their presence can enhance the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability. Moreover, the amino and carboxylic acid groups of this compound provide reactive handles for further chemical modifications. This allows for the systematic exploration of chemical space through the attachment of various side chains and functional groups, a process known as library synthesis. This approach is instrumental in optimizing the biological activity and selectivity of a lead compound.

The combination of the rigid benzo[b]thiophene scaffold with the flexible amino acid linker creates a unique three-dimensional structure that can be fine-tuned to interact with specific binding sites on biological targets. This strategy is particularly relevant in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and oral bioavailability. Therefore, this compound represents a promising starting point for the development of novel therapeutics across various disease areas.

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
CAS Number95834-55-2 echemi.comguidechem.comwonder-chem.comlabshake.comguidechem.com
Molecular FormulaC10H9NO2S echemi.comguidechem.comwonder-chem.com
Molecular Weight207.25 g/mol echemi.comwonder-chem.com
PSA (Polar Surface Area)91.6 Ų echemi.com
XLogP3-0.7 echemi.com

Selected Biologically Active Benzo[b]thiophene Derivatives

Compound/Derivative ClassBiological ActivityPotency (IC50)Source
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a–d)Anti-inflammatory (COX-2 inhibition)0.31–1.40 µM nih.gov
5-Hydroxybenzothiophene hydrazide derivative (16b)Anticancer (multi-kinase inhibitor)7.2 µM (U87MG cells) tandfonline.com
Benzothiophene-chalcone hybrid (5h)BChE inhibitor24.35 µM mdpi.com
Benzothiophene-chalcone hybrid (5f)AChE inhibitor62.10 µM mdpi.com
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19)Anticancer (RhoA/ROCK pathway inhibitor)Not specified nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B12440331 Amino-benzo[B]thiophen-3-YL-acetic acid CAS No. 95834-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95834-55-2

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-amino-2-(1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c11-9(10(12)13)7-5-14-8-4-2-1-3-6(7)8/h1-5,9H,11H2,(H,12,13)

InChI Key

HRMLMRIORGNUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for Amino Benzo B Thiophen 3 Yl Acetic Acid and Its Analogues

Established Synthetic Pathways for the Benzo[b]thiophene Core Construction

The construction of the benzo[b]thiophene ring system is a cornerstone for accessing its derivatives. Various synthetic strategies have been established, primarily falling into two major categories: annulation-based methods and multicomponent reactions.

Annulation-Based Methods for Heterocyclic Assembly

Annulation reactions, which involve the formation of a ring onto a pre-existing ring, are a classical and widely used approach for synthesizing benzo[b]thiophenes. These methods often involve the cyclization of suitably substituted benzene (B151609) derivatives.

One prominent example is the Fiesselmann thiophene (B33073) synthesis , which allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.orgmdpi.com This method is versatile and can be adapted to produce 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikipedia.org The reaction proceeds through a series of base-catalyzed conjugate additions to form a thioacetal, which then cyclizes. organic-chemistry.org

Another powerful annulation technique involves the ortho-lithiation and subsequent halocyclization of phenyl carbamates. This strategy provides an efficient route to regioselectively functionalized benzo[b]thiophenes. researchgate.net The key steps involve the directed ortho-lithiation of an O-phenyl N,N-diethylcarbamate, trapping of the resulting organolithium species with a sulfur electrophile, and subsequent electrophilic cyclization to furnish the benzo[b]thiophene ring. researchgate.net

Palladium-catalyzed C-H functionalization and intramolecular arylthiolation of enethiolate salts also provides an efficient route to multisubstituted benzo[b]thiophenes. nih.gov This one-pot, two-step process involves the condensation of arylacetonitriles or related compounds with dithioates, followed by palladium-catalyzed intramolecular cyclization. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. The Gewald aminothiophene synthesis is a cornerstone of this strategy for thiophene derivatives. researchgate.netwikipedia.orgumich.edu This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. wikipedia.orgumich.edu The reaction mechanism is believed to proceed via a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org

The versatility of the Gewald reaction is highlighted by its adaptability to various starting materials and conditions, including microwave irradiation to accelerate the reaction. wikipedia.org

Targeted Synthesis of the Amino-benzo[b]thiophen-3-yl-acetic Acid Scaffold

A direct, one-step synthesis of this compound is not prominently reported in the literature. However, its synthesis can be envisioned through multi-step sequences involving the construction of key intermediates. One plausible approach is the application of classical amino acid syntheses, such as the Strecker synthesis or the Bucherer-Bergs reaction , to a suitable benzo[b]thiophene precursor.

The Strecker synthesis offers a direct route to α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org In the context of the target molecule, the synthesis would commence with 3-formylbenzo[b]thiophene. Reaction of this aldehyde with ammonia (B1221849) and a cyanide source (e.g., potassium cyanide) would yield the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions would then afford the desired 2-amino-2-(1-benzothiophen-3-yl)acetic acid. masterorganicchemistry.compearson.com

Alternatively, the Bucherer-Bergs reaction provides a pathway to hydantoins from ketones or aldehydes, which can then be hydrolyzed to the corresponding amino acids. wikipedia.orgorganic-chemistry.org Starting with 3-acetylbenzo[b]thiophene, treatment with ammonium (B1175870) carbonate and potassium cyanide would furnish the corresponding 5-(benzo[b]thiophen-3-yl)-5-methylhydantoin. wikipedia.org Subsequent hydrolysis of this hydantoin (B18101) intermediate would yield the target α-amino acid.

The synthesis of the required precursors, 3-formylbenzo[b]thiophene or 3-acetylbenzo[b]thiophene, can be achieved through various established methods, including the Vilsmeier-Haack formylation or Friedel-Crafts acylation of benzo[b]thiophene.

Advanced Synthetic Strategies for Functionalization and Derivatization

To explore the structure-activity relationships and optimize the properties of this compound, advanced synthetic strategies for its functionalization and derivatization are crucial. These include methods to enhance reaction efficiency and techniques for selective modification of the benzo[b]thiophene scaffold.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation has been particularly successful in the synthesis of benzo[b]thiophene derivatives.

For instance, the synthesis of 3-aminobenzo[b]thiophene scaffolds can be significantly expedited using microwave heating. The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave irradiation provides rapid access to 3-aminobenzo[b]thiophenes in high yields. organic-chemistry.org This method offers a substantial reduction in reaction time compared to conventional heating. organic-chemistry.org The utility of microwave-assisted protocols extends to various other transformations on the benzo[b]thiophene core, including the Gewald reaction. wikipedia.org

Table 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
Starting Material (2-halobenzonitrile)ReagentsConditionsYield (%)Reference
2-ChlorobenzonitrileMethyl thioglycolate, Et3N, DMSO130 °C, microwave85 organic-chemistry.org
2-FluorobenzonitrileMethyl thioglycolate, Et3N, DMSO130 °C, microwave96 organic-chemistry.org
5-Bromo-2-fluorobenzonitrileMethyl thioglycolate, Et3N, DMSO130 °C, microwave78 organic-chemistry.org

Regioselective Functionalization Techniques for Diversification

The ability to selectively introduce functional groups at specific positions of the benzo[b]thiophene ring is paramount for creating diverse libraries of analogues for biological screening. Various regioselective functionalization techniques have been developed to this end.

Direct C-H arylation has emerged as a powerful tool for the regioselective functionalization of heterocycles. For instance, palladium-catalyzed direct arylation of benzo[b]thiophene at the C3 position can be achieved with high selectivity. wikipedia.org This allows for the introduction of various aryl groups at this position, providing a platform for further derivatization.

Furthermore, the combination of ortho-lithiation and halocyclization strategies, as mentioned earlier, not only constructs the benzo[b]thiophene core but also installs functional handles at specific positions (e.g., a halogen at C3 and an oxygen functionality at C7), which can be further elaborated through cross-coupling and other reactions to achieve a wide variety of regioselectively functionalized derivatives. researchgate.net

Table 2: Regioselective C3-Arylation of Benzo[b]thiophene
Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-IodotoluenePd2(dba)3Ag2CO3HFIP2495 wikipedia.org
4-IodoanisolePd2(dba)3Ag2CO3HFIP2492 wikipedia.org
1-Iodo-4-nitrobenzenePd2(dba)3/P(p-C6H4OMe)3Ag2CO3HFIP5078 wikipedia.org

Synthesis of Benzo[b]thiophene 1,1-Dioxide Analogues and Their Precursors

The synthesis of benzo[b]thiophene 1,1-dioxide analogues, particularly those substituted at the 3-position with moieties such as an amino-acetic acid group, involves a multi-step approach. This typically includes the initial construction of the benzo[b]thiophene core, followed by functionalization and subsequent oxidation of the sulfur atom. Various established named reactions and modern catalytic methods can be employed to achieve the desired molecular architecture.

A common and versatile method for constructing the benzo[b]thiophene skeleton is through the electrophilic cyclization of 2-alkynyl thioanisoles. This methodology allows for the introduction of a halogen at the 3-position, which serves as a crucial handle for further functionalization. For instance, reacting 2-alkynyl thioanisoles with sodium halides in the presence of copper(II) sulfate (B86663) in ethanol (B145695) provides 3-halobenzo[b]thiophenes in high yields. derpharmachemica.com This environmentally benign approach sets the stage for introducing diverse substituents at the C-3 position.

Once the 3-halobenzo[b]thiophene is obtained, the sulfur atom can be oxidized to the corresponding 1,1-dioxide. A frequently used method involves treatment with strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. acs.orgchemrxiv.org For example, oxidation of a benzo[b]thiophene with mCPBA can provide the desired 1,1-dioxide in high yield. acs.org It is crucial that this oxidation step is strategically placed within the synthetic sequence, as the electron-withdrawing nature of the sulfone group can influence the reactivity of the heterocyclic ring in subsequent steps.

With the 3-halobenzo[b]thiophene 1,1-dioxide in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, offer powerful tools for creating carbon-carbon bonds at the 3-position. wikiwand.comwikipedia.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used for its versatility and the commercial availability of a vast array of boronic acids. wikiwand.com Similarly, the Stille reaction utilizes organostannanes as coupling partners. wikipedia.org These reactions allow for the introduction of various side chains, which can be precursors to the acetic acid moiety. For example, a vinyl group could be introduced and subsequently oxidized to an acetic acid group.

An alternative strategy for constructing the core involves building the thiophene ring with the desired functionalities already in place or in a protected form. The Gewald reaction, for instance, is a powerful one-pot synthesis for producing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While this typically yields 2-aminothiophenes, variations can be adapted for the synthesis of benzo-fused systems. researchgate.netsemanticscholar.org

The Fiesselmann thiophene synthesis offers another route, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or nitriles. wikipedia.org When a nitrile is used as a substrate, 3-aminothiophenes can be generated. wikiwand.com The Hinsberg thiophene synthesis, which involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate, can also be employed to construct the thiophene ring. derpharmachemica.comresearchgate.net

For the specific introduction of an amino group at the 3-position, a direct approach involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine, which can be accelerated by microwave irradiation. rsc.org This provides direct access to 3-aminobenzo[b]thiophenes.

To construct the acetic acid side chain, one potential pathway is the Arndt-Eistert homologation. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction sequence converts a carboxylic acid to its next higher homologue. Thus, a 3-carboxybenzo[b]thiophene 1,1-dioxide could be converted into the desired 3-acetic acid derivative. The synthesis of the precursor, 3-aminobenzo[b]thiophene-2-carboxylic acid, has been reported and is commercially available. cymitquimica.com This compound could potentially undergo homologation, although the presence of the amino group would likely necessitate a protection strategy.

A plausible synthetic route to an this compound 1,1-dioxide analogue could therefore commence with the synthesis of a 3-aminobenzo[b]thiophene-2-carboxylate ester. This could be achieved through methods analogous to the Fiesselmann or related cyclizations. The amino group would likely be protected, for example, as an acetyl or Boc derivative, to prevent interference in subsequent steps. The ester could then be subjected to Arndt-Eistert homologation to extend the carbon chain, followed by hydrolysis to yield the acetic acid. The final step would be the oxidation of the thiophene to the 1,1-dioxide, a transformation for which various reagents, including dimethyldioxirane, have been shown to be highly efficient. documentsdelivered.com

The following table summarizes some of the key synthetic reactions involved in the preparation of benzo[b]thiophene 1,1-dioxide analogues and their precursors.

Reaction Name/TypeStarting MaterialsProduct TypeReference(s)
Halocyclization 2-Alkynyl thioanisoles, Sodium halides, Copper(II) sulfate3-Halobenzo[b]thiophenes derpharmachemica.com
Oxidation Benzo[b]thiophene, mCPBA or H₂O₂Benzo[b]thiophene 1,1-dioxide acs.orgchemrxiv.org
Suzuki-Miyaura Coupling Organohalide, Organoboron compound, Palladium catalystC-C coupled product wikiwand.com
Stille Coupling Organohalide, Organostannane, Palladium catalystC-C coupled product wikipedia.org
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Sulfur, Base2-Aminothiophene wikipedia.orgresearchgate.netsemanticscholar.org
Fiesselmann Synthesis Thioglycolic acid derivative, α,β-Acetylenic ester/nitrile3-Hydroxy/3-Aminothiophene derivative wikiwand.comwikipedia.org
Hinsberg Synthesis 1,2-Dicarbonyl compound, Diethyl thiodiacetateThiophene dicarboxylate derpharmachemica.comresearchgate.net
Microwave-assisted Amination 2-Halobenzonitrile, Methyl thioglycolate, Triethylamine3-Aminobenzo[b]thiophene rsc.org
Arndt-Eistert Homologation Carboxylic acid, DiazomethaneHomologous carboxylic acid organic-chemistry.orgwikipedia.orgnrochemistry.com

Preclinical Biological and Pharmacological Investigations of Amino Benzo B Thiophen 3 Yl Acetic Acid Derivatives

Anticancer and Antiproliferative Activities in In Vitro and In Vivo (Non-human) Models

Derivatives of 3-aminobenzo[b]thiophene have demonstrated significant potential as anticancer agents, primarily through their interaction with the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Inhibition of Tubulin Polymerization and Antimitotic Effects

A key mechanism by which amino-benzo[b]thiophene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin subunits that are essential for the formation of the mitotic spindle during cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to cell death.

Several studies have synthesized and evaluated series of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives and their 3-amino positional isomers as inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net These compounds have been shown to interact with the colchicine (B1669291) binding site on β-tubulin, a well-known target for antimitotic drugs. nih.govnih.gov For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a highly potent derivative, inhibiting cancer cell growth at subnanomolar concentrations and strongly interacting with tubulin. nih.gov The 3,4,5-trimethoxybenzoyl group is a common feature in many potent tubulin inhibitors and appears to be a critical pharmacophore for this class of compounds.

Furthermore, research on 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes has revealed that these molecules exhibit strong antiproliferative activity and are potent inhibitors of tubulin polymerization. nih.gov The substitution pattern on the benzo[b]thiophene ring also plays a crucial role in the activity, with certain methoxy (B1213986) substitutions enhancing the inhibitory effects. nih.gov

Compound Derivative Mechanism of Action Key Findings Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneInhibition of tubulin polymerizationInhibits cancer cell growth at subnanomolar concentrations; binds to the colchicine site on tubulin. nih.gov
2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenesInhibition of tubulin polymerizationExhibit strong antiproliferative activity; cause cell cycle arrest in the G2/M phase. nih.gov
2-anilino-3-cyanobenzo[b]thiophenes (2,3-ACBTs)Depolymerization of β-tubulin filamentsReduces neovascularization and cell migration. nih.gov

Cell Cycle Modulation and Arrest Mechanisms

Consistent with their role as tubulin polymerization inhibitors, amino-benzo[b]thiophene derivatives effectively modulate the cell cycle, primarily causing an arrest in the G2/M phase. nih.gov This phase of the cell cycle is when the cell prepares for and undergoes mitosis. By disrupting the formation of the mitotic spindle, these compounds prevent the proper segregation of chromosomes, triggering a checkpoint that halts the cell cycle.

Flow cytometry analysis of cancer cells treated with these derivatives consistently shows a significant accumulation of cells in the G2/M phase. For example, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes were found to significantly arrest cells in the G2/M phase of the cell cycle, which was followed by the induction of apoptosis. nih.gov Similarly, the benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), induced a dose-dependent accumulation of A549 cells in the G2/M phase. nih.gov

This cell cycle arrest is a direct consequence of the antimitotic activity of these compounds and is a hallmark of agents that target microtubule dynamics. The prolonged arrest in mitosis ultimately activates the apoptotic machinery, leading to programmed cell death.

Evaluation Across Diverse Cancer Cell Lines

The anticancer potential of amino-benzo[b]thiophene derivatives has been evaluated across a range of human cancer cell lines, demonstrating broad-spectrum activity. These include, but are not limited to, glioblastoma, breast cancer, and osteosarcoma cell lines.

For instance, the antiproliferative activity of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives with methoxy substituents on the benzene (B151609) ring was evaluated against a panel of five cancer cell lines. nih.gov Many of these compounds exhibited potent growth inhibition. nih.gov In another study, a benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17, was identified as a potent compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov

Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated for their anticancer activity. nih.gov One particular compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov The versatility of the benzo[b]thiophene scaffold allows for the development of derivatives with activity against various cancer types.

Derivative Class Cancer Cell Lines Tested Observed Effects Reference
2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenesPanel of five cancer cell linesPotent growth inhibition nih.gov
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)Various cancer cell lines including A549 (lung)Broad-spectrum antitumor activity nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesMDA-MB-231 (breast cancer)Inhibition of proliferation, migration, and invasion nih.gov
Tetrahydrobenzo[b]thiophene derivativesHepG2 (liver), MCF7 (breast), HCT116 (colon)Strong cytotoxic activities nih.gov

Enzyme Inhibition Studies

In addition to their effects on tubulin, derivatives of amino-benzo[b]thiophene have been investigated for their ability to inhibit various enzymes implicated in cancer progression and inflammation.

Kinase Inhibition Profiles (e.g., PIM-kinases, LIMK, MK2)

The 3-aminobenzo[b]thiophene scaffold has been utilized in the synthesis of inhibitors for several protein kinases. rsc.org Kinases are key regulators of numerous cellular processes, and their dysregulation is a common feature of cancer.

Microwave-assisted synthesis has provided rapid access to 3-aminobenzo[b]thiophenes, which have then been used to construct core motifs for various kinase inhibitors. Specifically, this approach has been applied to synthesize the thieno[2,3-b]pyridine (B153569) core of LIMK1 inhibitors, the benzo nih.govnih.govthieno[3,2-e] nih.govnih.govdiazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-one inhibitor of PIM kinases. These findings highlight the versatility of the 3-aminobenzo[b]thiophene structure as a starting point for developing targeted kinase inhibitors.

Furthermore, a tetrahydrobenzo[b]thiophene derivative, BU17, was found to inhibit WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint, in addition to its effects on tubulin polymerization. nih.gov This dual-targeting ability could contribute to its potent anticancer activity. Other thiophene-based derivatives have also been explored as inhibitors of tyrosine kinases. nih.gov

Lipoxygenase (LOX) and Cyclooxygenase (COX) Enzymatic Modulation

The benzo[b]thiophene nucleus is also present in compounds designed to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX) and cyclooxygenases (COX). Chronic inflammation is a known contributor to cancer development and progression.

A review of benzo[b]thiophene-based 5-lipoxygenase (5-LOX) inhibitors highlights the therapeutic potential of this class of compounds. researchgate.net Derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit both 5-LOX and COX, with some derivatives showing submicromolar IC50 values. researchgate.net While these are not amino-acetic acid derivatives, they underscore the potential of the benzo[b]thiophene scaffold in modulating these enzymatic pathways.

More directly related, new benzo-thieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives, which can be synthesized from 3-aminobenzo[b]thiophene precursors, have been evaluated as potential selective COX-2 inhibitors. researchgate.net Several of these compounds were found to be potent inhibitors of COX-2 expression. researchgate.net Although research specifically linking amino-benzo[b]thiophen-3-yl-acetic acid to COX and LOX inhibition is less direct, the broader family of benzo[b]thiophene derivatives shows clear potential for modulating these enzymes.

Monoamine Oxidase (MAO) Isoform Selective Inhibition (e.g., MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. The selective inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease. Research into benzo[b]thiophene derivatives has revealed their potential as selective MAO-B inhibitors.

A series of benzo[b]thiophen-3-ol derivatives, structurally related to this compound, have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. nih.govunich.it Many of these compounds demonstrated high selectivity for the MAO-B isoform. nih.govunich.it For instance, certain 2-aroyl-benzo[b]thiophen-3-ol derivatives were identified as promising scaffolds for neuroprotection due to their efficacy in inhibiting monoamine oxidases. uniroma1.it

Further modifications, such as replacing the carbonyl spacer with a carboxamide group, led to a series of analogues. uniroma1.it When tested for their inhibitory activity against human MAO-A and MAO-B, most of these new derivatives showed a preference for MAO-B. uniroma1.it Notably, a compound bearing a 2-methoxy group achieved complete inhibition of MAO-B at a concentration of 10 µM. uniroma1.it The inhibitory activities and selectivity of representative benzo[b]thiophen-3-ol derivatives are summarized below.

CompoundhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI = IC₅₀ hMAO-A / IC₅₀ hMAO-B)
Derivative 1> 100.8> 12.5
Derivative 25.20.0957.8
Derivative 3> 101.5> 6.7

This table presents a selection of data for illustrative purposes and is based on findings for structurally related benzo[b]thiophen-3-ol derivatives.

Molecular docking studies have provided insights into the potential binding interactions of these compounds within the MAO active site, suggesting that the benzo[b]thiophene scaffold is a suitable nucleus for developing novel MAO-B inhibitors. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary approach for treating the symptoms of Alzheimer's disease. The benzo[b]thiophene core has been incorporated into various molecular structures to assess their potential as cholinesterase inhibitors.

For example, a series of benzo[b]thiophene-chalcone derivatives were synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.gov Several of these compounds exhibited notable inhibitory potential. Similarly, other heterocyclic systems incorporating the benzo[b]thiophene motif have been investigated, with some analogues showing AChE activity with IC₅₀ values in the micromolar range. nih.gov Research on thienobenzo-thiazoles and naphtho-oxazoles, which share structural similarities, has also highlighted the potential of the broader thiophene-containing scaffold in BChE inhibition.

The inhibitory concentrations for selected benzo[b]thiophene derivatives against cholinesterases are presented below.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Benzo[b]thiophene-chalcone A25.412.1
Benzo[b]thiophene-chalcone B38.215.8
Benzo[b]thiophene analogue C20.8Not Reported

This table contains representative data for benzo[b]thiophene derivatives, not specifically this compound derivatives, to illustrate the potential of the core structure.

Antimicrobial Efficacy Assessments

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial effects.

Broad-Spectrum Antibacterial Activity

Derivatives of benzo[b]thiophene have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that the antimicrobial activity is often dependent on the nature and position of substituents on the benzo[b]thiophene ring. For instance, the introduction of halogen atoms or specific functional groups like amines and amides at the third position can significantly influence the antibacterial potency.

The minimum inhibitory concentrations (MICs) of some benzo[b]thiophene derivatives against various bacterial strains are detailed in the table below.

DerivativeStaphylococcus aureus MIC (µg/mL)Bacillus cereus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Halogenated Derivative 1256128>512>512
Acylhydrazone Derivative 24Not ReportedNot ReportedNot Reported
Thiophene-2-carboxamide Derivative 340.0% inhibition86.9% inhibition40.0% inhibition47.8% inhibition

This table showcases the antibacterial potential of various benzo[b]thiophene derivatives against representative bacterial strains.

Antifungal Properties

In addition to their antibacterial action, benzo[b]thiophene derivatives have been investigated for their efficacy against fungal pathogens. Certain halogenated benzo[b]thiophene derivatives have shown inhibitory activity against clinically relevant fungi such as Candida albicans. The presence of specific substituents has been found to be crucial for enhancing antifungal activity.

The antifungal activity of representative benzo[b]thiophene derivatives is summarized in the following table.

DerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
Halogenated Derivative 1128Moderate Activity
Quinazolone Derivative 2Marked ActivityMarked Activity

This table illustrates the antifungal potential of selected benzo[b]thiophene derivatives.

Antitubercular Potential Against Mycobacterial Strains

Tuberculosis remains a major global health challenge, and the development of new antitubercular agents is a priority. Benzo[b]thiophene derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. nih.gov Research has shown that certain benzo[b]thiophene-2-carboxylic acid derivatives can inhibit the growth of both active and dormant mycobacteria. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting enzymes essential for mycobacterial survival, such as DprE1. nih.gov

The antitubercular activity of selected benzo[b]thiophene derivatives is presented below.

DerivativeMycobacterium tuberculosis H37Rv MIC (µg/mL)Mycobacterium bovis BCG MIC (µg/mL)
Benzo[b]thiophene-2-carboxylic acid Derivative A0.91 - 2.830.56 - 0.62
3-Substituted benzo[b]thiophene-1,1-dioxide B<10 µMNot Reported

This table highlights the potent antitubercular activity of specific benzo[b]thiophene derivatives. nih.govunich.it

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases. Benzo[b]thiophene derivatives have been investigated for their anti-inflammatory properties. Studies have shown that these compounds can modulate the production of inflammatory mediators. For example, certain thiophene (B33073) derivatives have been found to negatively regulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) induced by lipopolysaccharide (LPS). The anti-inflammatory effects are often linked to the inhibition of key signaling pathways involved in the inflammatory response. The structural features of the benzo[b]thiophene scaffold can be modified to optimize these anti-inflammatory effects.

CompoundEffect on Inflammatory MediatorModel System
Methoxy-substituted thiophene derivativeNegative regulation of TNF-α and IL-8 expressionLPS-induced THP-1 monocytes
Thiophenic derivative with methyl and chlorine substituentsReduction of paw edemaCarrageenan-induced paw edema in rats

This table provides examples of the anti-inflammatory effects observed with thiophene derivatives, a class to which benzo[b]thiophenes belong.

Antioxidant Activities and Radical Scavenging Potential

The antioxidant potential of various benzo[b]thiophene derivatives has been a subject of scientific inquiry, given the role of oxidative stress in numerous pathological conditions. Research has demonstrated that the benzo[b]thiophene scaffold can serve as a core for the development of compounds with notable antioxidant capacities.

In a study investigating novel benzo[b]thiophene derivatives, several compounds exhibited significant antioxidant activity. mdpi.com The antioxidant capacity was evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Notably, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene displayed high antioxidant capacities, with TEAC values of 2.5 and 1.1, respectively. mdpi.com These values are noteworthy as they surpassed the antioxidant capacity of Trolox, a well-established reference standard. mdpi.com

The findings from this research suggest that the substitution pattern on the benzo[b]thiophene ring system plays a crucial role in determining the antioxidant and radical scavenging properties of these derivatives. The presence of specific functional groups, such as the indole (B1671886) and aminobenzoethynyl moieties at the 3-position, appears to contribute significantly to their ability to neutralize free radicals.

Table 1: Antioxidant Capacity of Selected Benzo[b]thiophene Derivatives

Compound TEAC Value Reference
3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene 2.5 mdpi.com
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene 1.1 mdpi.com
Trolox (Reference) 1.0 mdpi.com

Other Investigational Biological Activities (e.g., Analgesic, Antidepressant-like, Senotherapeutic)

Beyond their antioxidant potential, derivatives of amino-benzo[b]thiophene have been explored for other pharmacological activities, including analgesic and antidepressant-like effects.

Analgesic Activity:

The structural motif of 2-aminothiophene-3-carboxylates, which shares features with amino-benzo[b]thiophene derivatives, has been investigated for its analgesic properties. A quantitative structure-activity relationship (QSAR) study on a series of 2-amino-3-carboxylic acid ethyl ester thiophene derivatives revealed a more significant analgesic activity compared to their anti-inflammatory effects. nih.gov The study highlighted that lipophilicity and molar refractivity were key parameters influencing the analgesic potential of these compounds. nih.gov While this research did not directly involve this compound, it provides a rationale for exploring analgesic activity within this class of compounds.

Antidepressant-like Activity:

Several studies have focused on the potential of benzo[b]thiophene derivatives as novel antidepressant agents. One area of investigation involves compounds that exhibit a dual mechanism of action, targeting both the serotonin (B10506) transporter (SERT) and 5-HT1A serotonin receptors. nih.gov A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized and evaluated for their in vitro activity at these targets. nih.gov

Specifically, compounds 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol and 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol demonstrated high nanomolar affinity for both 5-HT1A receptors and the serotonin transporter. nih.gov Further investigation of the latter compound in a GTPγS binding assay indicated it possessed antagonist properties at the 5-HT1A receptor. nih.gov This pharmacological profile is of interest for the development of potent antidepressants with a potentially novel dual mechanism of action. nih.gov

In another study, benzo[b]thiophene derivatives with dual affinity for the 5-HT7 receptor and SERT were synthesized and evaluated for their antidepressant-like effects using the forced swimming test (FST). unav.edu The compounds 8j , 9c , and 9e were selected for in vivo testing based on their binding affinities. After chronic administration, these compounds showed significant antidepressant activity. unav.edu Notably, compound 9c was effective in reducing immobility time in the FST even after a single acute administration, suggesting a potential for a rapid onset of action. unav.edu

Table 2: In Vitro Activity of Selected Benzo[b]thiophene Derivatives at Serotonin Targets

Compound 5-HT1A Receptor Ki (nM) Serotonin Transporter Ki (nM) Reference
1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol 30 30 nih.gov
1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol 2.3 12 nih.gov

Table 3: Antidepressant-like Activity of Selected Benzo[b]thiophene Derivatives in the Forced Swimming Test

Compound Treatment Effect on Immobility Time Reference
9c Acute (10 mg/kg) Significant reduction unav.edu
8j , 9c , 9e Chronic Significant antidepressant activity unav.edu

Senotherapeutic Activity:

To date, there is no specific research available in the public domain detailing the senotherapeutic potential of this compound or its direct derivatives.

Molecular and Cellular Mechanism of Action Studies of Amino Benzo B Thiophen 3 Yl Acetic Acid Derivatives

Elucidation of Molecular Targets and Interacting Biological Pathways

Research into amino-benzo[b]thiophen-3-yl-acetic acid derivatives has identified several key molecular targets and biological pathways through which these compounds exert their effects. The benzo[b]thiophene scaffold is recognized as a crucial element for the inhibition of various enzymes and proteins. nih.gov For instance, derivatives of benzo[b]thiophene have been designed as inhibitors of Janus kinase 2 (JAK2), a critical component of the JAK/STAT signaling pathway often dysregulated in cancer. nih.gov

Furthermore, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway. nih.govnih.gov The Rho family of GTPases, including RhoA, are pivotal regulators of cellular processes such as cell migration and proliferation, and their inhibition is a strategy for targeting tumor metastasis. nih.govnih.gov Studies have also explored benzo[b]thiophene derivatives as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. nih.gov Other identified molecular targets for benzo[b]thiophene derivatives include monoamine oxidase (hMAO) and serotonin (B10506) receptors (5-HT1A and 5-HT7R), indicating their potential in the treatment of neurological and psychiatric disorders. nih.govunav.edumdpi.com

In the context of infectious diseases, derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated for their antitubercular activity. Molecular docking studies suggest that these compounds can target the DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase) enzyme, which is essential for the biosynthesis of the mycobacterial cell wall. nih.gov

Investigations into Specific Protein Binding and Interaction Dynamics (e.g., Tubulin Binding Site)

A significant area of investigation for amino-benzo[b]thiophene derivatives has been their interaction with tubulin, a key protein involved in microtubule dynamics and cell division. Several 2-amino-3-benzoylbenzo[b]thiophene derivatives have demonstrated potent antimitotic activity by inhibiting tubulin polymerization. nih.gov Notably, the most promising compounds in this class have been shown to interact strongly with tubulin by binding to the colchicine (B1669291) site. nih.gov This binding disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis.

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For example, the interaction of benzo[b]thiophene-chalcones with acetylcholinesterase has been analyzed, revealing hydrogen bonding and π-stacking interactions with key amino acid residues like TYR337 and TRP86. nih.gov Similarly, for derivatives targeting the RhoA/ROCK pathway, molecular docking has shown binding patterns that differ from known inhibitors, suggesting novel mechanisms of action. nih.govnih.gov The binding affinity of various benzo[b]thiophene derivatives to their target proteins has been quantified in several studies, providing valuable structure-activity relationship (SAR) data.

The following table summarizes the binding interactions of selected benzo[b]thiophene derivatives with their protein targets.

Derivative ClassProtein TargetBinding Site/InteractionReference
2-Amino-3-benzoylbenzo[b]thiophenesTubulinColchicine site nih.gov
Benzo[b]thiophene-chalconesAcetylcholinesterase (AChE)Hydrogen bond with TYR337, π-stacking with TRP86 nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoADifferent binding pattern from DC-Rhoin nih.govnih.gov
Benzo[b]thiophene-2-carboxylic acid derivativesDprE1Similar binding mode to native ligand nih.gov

Modulation of Key Signal Transduction Pathways (e.g., STAT3 Pathway Inhibition)

The benzo[b]thiophene scaffold is a known pharmacophore for inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov The JAK/STAT pathway, particularly the JAK2/STAT3 axis, is a critical signaling cascade that regulates gene expression involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. In silico studies have suggested that certain benzo[b]thiophene derivatives can act as agonists for inhibitors of JAK2, thereby modulating the downstream effects of the STAT3 pathway. nih.govscdi-montpellier.fr

Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to inhibit the RhoA/ROCK pathway. nih.govnih.gov This inhibition is confirmed by the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, which are downstream effects of ROCK activation. nih.govnih.gov By targeting this pathway, these compounds can significantly inhibit the proliferation, migration, and invasion of cancer cells. nih.govnih.gov

The table below provides an overview of the signal transduction pathways modulated by benzo[b]thiophene derivatives.

Derivative ClassModulated PathwayDownstream EffectsReference
Benzo[b]thiophene derivativesJAK2/STAT3 pathwayInhibition of cell proliferation nih.govscdi-montpellier.fr
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCK pathwaySuppression of myosin light chain phosphorylation, inhibition of cell migration and invasion nih.govnih.gov

Biochemical Pathway Perturbations (e.g., Inhibition of Mycolic Acid Synthesis)

The therapeutic potential of benzo[b]thiophene derivatives extends to the inhibition of essential biochemical pathways in pathogenic microorganisms. A notable example is the targeting of mycolic acid synthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Mycolic acids are major and essential components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune system. nih.gov

Derivatives of benzo[b]thiophene-2-carboxylic acid have demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov Molecular docking studies have indicated that these compounds likely exert their effect by inhibiting the DprE1 enzyme. nih.gov DprE1 is a crucial enzyme in the arabinogalactan (B145846) biosynthesis pathway, which is a precursor for the mycobacterial cell wall core. nih.gov By inhibiting this enzyme, the benzo[b]thiophene derivatives disrupt the synthesis of mycolic acids, leading to bacterial cell death. nih.gov

The following table details the inhibitory activity of a selected benzo[b]thiophene derivative against M. tuberculosis.

CompoundTarget OrganismTarget PathwayMIC (μg/mL)Reference
7b (a benzo[b]thiophene derivative)M. tuberculosis H37RaMycolic Acid Synthesis (via DprE1)2.73–22.86 nih.gov

Cellular Response Mechanisms (e.g., Apoptosis Induction, Gene Expression Modulation)

The anticancer activity of many this compound derivatives is mediated through the induction of apoptosis, or programmed cell death. Flow cytometric analysis of cancer cells treated with these compounds has shown a significant increase in the population of apoptotic cells. nih.govresearchgate.net For instance, a specific derivative, referred to as compound 4 in one study, induced apoptosis in MCF-7 breast cancer cells, leading to a 26.86% reduction in cell viability. nih.govscdi-montpellier.frresearchgate.net

The induction of apoptosis is often linked to the modulation of gene expression. Studies have shown that benzo[b]thiophene derivatives can alter the expression of key genes involved in the apoptotic cascade. For example, some derivatives have been shown to upregulate the expression of the pro-apoptotic gene BAX and the tumor suppressor gene TP53, while downregulating the anti-apoptotic gene BCL-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards apoptosis.

Furthermore, benzo[b]thiophene derivatives targeting the RhoA/ROCK pathway have been observed to significantly inhibit the proliferation, migration, and invasion of cancer cells, in addition to promoting apoptosis. nih.govnih.gov The modulation of gene expression by these compounds can also affect other cellular processes, such as the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. mdpi.com

The table below summarizes the cellular responses elicited by benzo[b]thiophene derivatives.

Derivative/CompoundCell LineCellular ResponseGene Expression ModulationReference
Compound 4 (an acylated ester)MCF-7 (Breast Cancer)Apoptosis induction, 26.86% reduction in cell viabilityNot specified nih.govscdi-montpellier.frresearchgate.net
Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231 (Breast Cancer)Inhibition of proliferation, migration, and invasion; Apoptosis inductionNot specified nih.govnih.gov
MPOBA (a BZOP derivative)REM134, CMGT071020 (Canine Mammary Cancer)Apoptosis induction, inhibition of cell migrationUpregulation of TP53 and BAX; Downregulation of BCL-2, SNAIL, EGFR, and N-cadherin; Upregulation of E-cadherin mdpi.com

Structure Activity Relationship Sar Studies of Amino Benzo B Thiophen 3 Yl Acetic Acid Analogues

Impact of Core Benzo[b]thiophene Scaffold Modifications on Biological Efficacy

The bicyclic benzo[b]thiophene core is a critical determinant of the biological activity in this class of compounds. Its inherent hydrophobicity is often crucial for effective interaction with the target protein. nih.gov Modifications to this core, such as substitution or replacement with other heterocyclic systems, can profoundly impact efficacy.

For instance, in the development of amyloid-beta (Aβ42) aggregation modulators, comparing N-phenylbenzo[b]thiophene-2-carboxamides with their N-phenylbenzofuran-2-carboxamide counterparts revealed that both scaffolds could produce active compounds. researchgate.net This suggests that the benzofuran (B130515) ring can serve as a viable bioisostere for the benzo[b]thiophene scaffold in this context, maintaining the necessary structural and electronic features for activity. Molecular docking studies indicated that the orientation of these bicyclic rings plays a pivotal role in determining whether the compounds inhibit or accelerate Aβ42 aggregation. researchgate.net

Furthermore, the oxidation state of the sulfur atom within the thiophene (B33073) ring significantly alters the electronic properties of the scaffold. Oxidation of the sulfur to a sulfone (SO2) transforms the electron-donating thiophene into an electron-accepting sulfonyl group. mdpi.com This modification can be leveraged to tune the molecule's interaction with its biological target. Studies on related acetic acid derivatives, such as those of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, which are potent aldose reductase inhibitors, highlight the importance of the sulfonyl group in the scaffold for high-potency inhibition. nih.gov While direct SAR data on the oxidation of the amino-benzo[b]thiophen-3-yl-acetic acid core is limited, these findings from related structures underscore the potential of scaffold oxidation as a strategy to modulate biological activity.

Another approach involves altering the saturation of the heterocyclic core. In a study focused on protease inhibitors, a saturated octahydroisochromene moiety, acting as a bioisosteric replacement for a more rigid aromatic scaffold, was shown to function effectively as a hydrophobic core engaging with the S2 pocket of the protease. researchgate.net This demonstrates that moving from a planar, aromatic system to a more flexible, saturated ring system can be a successful strategy, provided the essential hydrophobic interactions are maintained.

Role of Substituents and Positional Isomers on Activity, Selectivity, and Potency

The placement and nature of substituents on the benzo[b]thiophene ring system are fundamental to tuning the activity, selectivity, and potency of the analogues. The core structure presents several positions for substitution, primarily on the benzene (B151609) ring (positions 4, 5, 6, and 7) and the thiophene ring (position 2).

In a series of benzo[b]thiophene-2-acylhydrazones developed as antimicrobial agents against multidrug-resistant Staphylococcus aureus, substitutions on the benzo[b]thiophene nucleus were explored. The results indicated that a chloro group at the 6-position of the scaffold led to one of the most potent compounds in the series, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL. nih.gov This highlights the positive contribution of an electron-withdrawing halogen at this position.

The position of the acetic acid moiety itself is also a critical factor. Studies on related heterocyclic acetic acids, such as nih.govresearchgate.netnih.govtriazino[4,3-a]benzimidazole derivatives designed as aldose reductase inhibitors, showed that shifting the acetic acid group from one nitrogen position to another significantly lowered the inhibitory activity. researchgate.net This principle applies to the benzo[b]thiophene core, where the linkage of the amino and acetic acid groups at different positions on the thiophene ring (e.g., 2-amino-3-acetic acid vs. 3-amino-2-acetic acid) would be expected to drastically alter the molecule's three-dimensional presentation to the target, thereby affecting binding affinity.

Similarly, the introduction of substituents on an N-phenyl ring attached to a benzo[b]thiophene carboxamide core dramatically influenced activity in Aβ42 aggregation modulation. researchgate.net Compounds featuring a methoxyphenol group were effective inhibitors of aggregation. In stark contrast, replacing this with a 4-methoxyphenyl (B3050149) ring transformed the compounds into potent accelerators of fibrillogenesis. researchgate.net This demonstrates extreme sensitivity to substituent changes on peripheral aryl rings.

The table below summarizes the effect of substituents on the activity of various benzo[b]thiophene-based compounds.

Scaffold Substituent(s) Target/Activity Observation Reference
Benzo[b]thiophene-2-carboxamide4-methoxyphenyl on N-phenylAβ42 AggregationAccelerated fibrillogenesis researchgate.net
Benzo[b]thiophene-2-carboxamideMethoxyphenol on N-phenylAβ42 AggregationInhibited aggregation researchgate.net
Benzo[b]thiophene-2-carbohydrazide6-ChloroS. aureus InhibitionHigh potency (MIC = 4 µg/mL) nih.gov
3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide-4-acetic acid7-ChloroAldose Reductase InhibitionRemarkably strong effect on potency nih.gov

Analysis of Pharmacophoric Requirements for Optimal Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound and its analogues, the key pharmacophoric elements generally consist of the hydrophobic bicyclic scaffold, a hydrogen bond acceptor/anionic group (the carboxylate), and a hydrogen bond donor (the amino group), arranged in a specific spatial orientation.

In the context of aldose reductase inhibitors, a common target for acetic acid derivatives, the pharmacophore is well-defined. nih.govnih.gov The carboxylate group typically interacts with a cationic site in the enzyme's active site, often involving residues like Tyr48, His110, and Trp111. The hydrophobic benzo[b]thiophene scaffold would occupy a hydrophobic pocket, often termed the "specificity pocket." The amino group could form additional hydrogen bonds, further anchoring the inhibitor and enhancing potency. Molecular docking studies of related benzothiadiazine-based inhibitors confirmed that the N-acetic acid group is a crucial feature for binding. nih.gov

For cholinesterase inhibitors based on a benzo[b]thiophene-chalcone hybrid scaffold, molecular docking revealed that a carbonyl oxygen atom acts as a hydrogen bond acceptor, interacting with a tyrosine residue (TYR337). nih.gov The aromatic ring of a benzoyl group engaged in π-stacking interactions with a tryptophan residue (TRP86). nih.gov This suggests that for different targets, different elements of the substituted benzo[b]thiophene scaffold become primary interaction points.

The key pharmacophoric features can be summarized as:

Anionic/Hydrogen Bond Acceptor: The carboxylic acid of the side chain is a non-negotiable feature for targets like aldose reductase, forming critical ionic and hydrogen bonds.

Hydrophobic Core: The planar, aromatic benzo[b]thiophene ring system provides a large surface area for hydrophobic and van der Waals interactions within the target's active site.

Hydrogen Bond Donor: The amino group offers a point for additional hydrogen bonding, which can enhance affinity and confer selectivity.

Specific Substituent Interactions: Additional groups on the scaffold can form specific interactions, such as halogen bonds or further hydrogen bonds, that fine-tune the potency. nih.gov

Stereochemical Considerations and Their Influence on Biological Activity

Stereochemistry can have a profound impact on the biological activity of chiral drugs, as it governs the three-dimensional fit of a molecule into a chiral protein binding site. mdpi.com For this compound, the alpha-carbon of the acetic acid moiety (the carbon atom to which both the amino and carboxyl groups are attached) is a chiral center. Therefore, the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. mdpi.com Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.

For example, in a study of 3-Br-acivicin, a structurally related chiral amino acid derivative, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to recognition and uptake by an L-amino acid transport system. mdpi.com This highlights that biological activity can be dictated not just by target binding, but by stereoselective transport into the cell.

While specific studies isolating and testing the individual enantiomers of the title compound were not found in the immediate search, the principles are directly applicable. The precise spatial arrangement of the amino group, carboxylic acid, and the benzo[b]thiophene ring relative to each other is critical. One enantiomer will present these functional groups in the optimal orientation to fit the complementary binding site on a target enzyme or receptor, leading to a stable, low-energy interaction and high potency. The other enantiomer will fit poorly, resulting in a weaker interaction and lower biological activity. Therefore, any drug development program based on this scaffold would necessitate the synthesis and evaluation of the individual enantiomers to identify the true eutomer.

Computational Chemistry and Molecular Modeling Applications in Research on Amino Benzo B Thiophen 3 Yl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of amino-benzo[b]thiophen-3-yl-acetic acid, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes.

For instance, derivatives of 2-[(isoquinolin-3-carbonyl)amino]-propionic acid, which can be synthesized from this compound methyl ester hydrochloride, have been investigated as inhibitors of coagulation factors IXa and XIa, key targets for antithrombotic therapies. google.com Molecular docking simulations of these compounds into the active sites of these serine proteases reveal crucial ligand-protein interactions. These interactions typically involve hydrogen bonding between the carboxylate or carbonyl groups of the ligand and key amino acid residues in the S1 and S4 pockets of the enzymes. Furthermore, the benzo[b]thiophene moiety often engages in hydrophobic and π-π stacking interactions with aromatic residues within the active site, contributing significantly to the binding affinity.

Interactive Table: Example of Docking Results for a Hypothetical this compound Derivative against Factor XIa.

ParameterValue
Target ProteinFactor XIa
Docking Score (kcal/mol)-9.5
Key Interacting ResiduesSer195, Trp215, Gly216
Hydrogen BondsCarboxylate with Ser195
Hydrophobic InteractionsBenzo[b]thiophene with Trp215

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of this compound. These calculations provide valuable information about the molecule's frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution show the molecule's capacity to accept electrons, identifying sites prone to nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich benzo[b]thiophene ring system and the amino group, while the LUMO is often distributed over the carboxylic acid moiety. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electrostatic potential (ESP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich areas, such as around the oxygen atoms of the carboxylic acid) and blue regions indicating positive potential (electron-poor areas, such as around the amino group's hydrogen atoms). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets.

Crystal Structure Analysis and Characterization of Supramolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Analysis of the crystal structure of this compound and its derivatives reveals precise bond lengths, bond angles, and torsion angles. This experimental data is invaluable for validating and refining the geometries obtained from computational models.

Furthermore, crystal structure analysis is essential for characterizing the supramolecular interactions that govern the packing of molecules in the crystal lattice. In the solid state, these molecules often form intricate networks of intermolecular interactions. Hydrogen bonds are frequently observed between the carboxylic acid groups and the amino groups of neighboring molecules, leading to the formation of dimers or extended chains. Additionally, π-π stacking interactions between the aromatic benzo[b]thiophene rings contribute to the stability of the crystal packing. Understanding these supramolecular synthons is not only important for solid-state chemistry but also provides insights into the types of interactions that can occur in a protein's active site.

In Silico Prediction of Biological Activity and Drug-Likeness

Computational tools are widely used to predict the biological activity and assess the drug-likeness of novel compounds before their synthesis. For this compound and its analogs, various in silico models can be applied. Pharmacophore modeling, for example, can be used to identify the essential three-dimensional arrangement of chemical features required for a specific biological activity.

Drug-likeness is often evaluated using established rules such as Lipinski's Rule of Five. These rules assess physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. Derivatives of this compound can be computationally screened to ensure their properties fall within acceptable ranges for drug development.

Interactive Table: Predicted Drug-Likeness Properties for this compound.

Property (Lipinski's Rule of Five)Predicted ValueRuleCompliance
Molecular Weight207.24 g/mol < 500Yes
logP2.1< 5Yes
Hydrogen Bond Donors2< 5Yes
Hydrogen Bond Acceptors3< 10Yes

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a training set of molecules with known activities.

For a series of this compound derivatives, a QSAR model could be built to predict their inhibitory potency against a specific target. The resulting equation can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. CSAR models, on the other hand, are used to classify compounds as active or inactive based on their structural features. These approaches are powerful tools in lead optimization, enabling a more rational and efficient design of new drug candidates based on the amino-benzo[b]thiophene scaffold.

Advanced Characterization Techniques Employed in Research on Amino Benzo B Thiophen 3 Yl Acetic Acid Derivatives

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as one of the most powerful methods for determining the structure of organic compounds in solution. mdpi.com Both ¹H and ¹³C NMR are routinely employed. In the study of benzo[b]thiophene derivatives, ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a series of benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone derivatives, the aromatic protons of the benzo[b]thiophene ring typically appear as multiplets in the range of δ 7.35-8.01 ppm, while the protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge show distinct signals at different chemical shifts. nih.gov ¹³C NMR complements this by providing data on the carbon framework of the molecule. nih.gov The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). nih.govnih.gov

Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds (stretching, bending). Each type of bond vibrates at a characteristic frequency. For example, in studies of benzo[b]thiophene derivatives, the presence of a C=O (carbonyl) group from the acetic acid or amide functionality would be confirmed by a strong absorption band in the region of 1650-1750 cm⁻¹. mdpi.comresearchgate.net Similarly, N-H stretching vibrations from the amino group would appear in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a substance with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.comnih.govnih.gov This is crucial for confirming the identity of a newly synthesized derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. mdpi.com Conjugated systems, such as the benzo[b]thiophene ring system, absorb UV or visible light, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) can be correlated with the extent of conjugation in the molecule. mdpi.comresearchgate.net

The following tables summarize representative spectroscopic data for some benzo[b]thiophene derivatives, illustrating the application of these techniques.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (ESI) m/z Reference
Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone8.01–7.97 (m, 1H), 7.88–7.84 (m, 1H), 7.61 (s, 1H), 7.44–7.39 (m, 1H), 7.39–7.35 (m, 1H), 3.82–3.59 (s, 2H), 3.59–3.36 (s, 2H), 2.05–1.85 (s, 4H)164.92, 139.75, 137.22, 133.13, 126.92, 125.02, 124.90, 123.88, 122.56, 49.15, 46.17, 26.35, 24.61[M+Na]⁺: 254.0626 nih.gov
Benzo[b]thiophen-3-yl(4-methoxypiperidin-1-yl)methanone7.85 (d, J = 7.2 Hz, 1H), 7.79 (d, J = 7.2 Hz, 1H), 7.53 (s, 1H), 7.39 (td, J = 7.7, 1.4 Hz, 1H), 7.36 (td, J = 7.8, 1.5 Hz, 1H), 4.09 (s, 1H), 3.81– 3.58 (m, 1H), 3.58– 3.47 (m, 1H), 3.47– 3.43 (m, 1H), 3.34 (s, 3H), 3.32–3.06 (m, 1H), 2.10–1.41 (m, 4H)165.39, 139.78, 137.00, 132.08, 126.21, 125.02, 124.90, 122.98, 122.67, 75.28, 55.83, 44.55, 39.33, 31.48, 30.52[M+Na]⁺: 298.0886 nih.gov
(E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide12.41 (s, 0.5H), 12.32 (s, 0.5H), 8.70 (s, 2H), 8.46 (s, 1H), 8.29 (s, 0.5H), 8.20–7.98 (m, 2.5H), 7.80 (s, 1H), 7.71 (s, 1H), 7.58–7.43 (m, 2H)Not Reported[M+H]⁺: 282.0, [M+Na]⁺: 304.0 nih.gov
(E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide12.41 (s, 0.5H), 12.30 (s, 0.5H), 8.68 (s, 0.5H), 8.58 (s, 1H), 8.44 (s, 0.5H), 8.36–8.16 (m, 3H), 8.05 (s, 2H), 7.87–7.68 (m, 1H), 7.58–7.41 (m, 2H)Not Reported[M+H]⁺: 326.1, [M+Na]⁺: 348.0 nih.gov

X-ray Diffraction Studies for Molecular Structure Determination

While spectroscopic methods provide invaluable data on the connectivity and functional groups of a molecule, X-ray diffraction analysis of single crystals offers the most definitive and unambiguous determination of the three-dimensional molecular structure. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms in the crystalline state. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For complex heterocyclic systems like amino-benzo[b]thiophen-3-yl-acetic acid derivatives, single-crystal X-ray diffraction is crucial for:

Determining the stereochemistry of chiral centers and the configuration of double bonds (E/Z isomers). nih.govscielo.br

Analyzing intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the physical properties and biological activity of the compound.

In a study of 3-amino-4-methylthiophene-2-acylcarbohydrazones, X-ray powder diffraction was used to elucidate the relative configuration of the imine double bond and revealed a cis-conformation for the amide subunit in the crystal structure of one of the derivatives. scielo.br Such detailed structural information is often unattainable by other analytical methods. The crystallographic data obtained, such as unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access. researchgate.net

Parameter Value Reference
Compound (E)-N'-(4-bromobenzylidene)-3-amino-4-methylthiophene-2-carbohydrazide scielo.br
Crystal System Monoclinic scielo.br
Space Group P2₁/c scielo.br
a (Å) 11.234(3) scielo.br
b (Å) 7.098(2) scielo.br
c (Å) 17.589(5) scielo.br
β (˚) 104.53(3) scielo.br
Volume (ų) 1357.2(7) scielo.br
Z 4 scielo.br

This level of detailed structural analysis is paramount for rational drug design and for establishing structure-activity relationships, where even subtle changes in molecular geometry can have profound effects on a compound's properties.

Future Directions and Research Perspectives for Amino Benzo B Thiophen 3 Yl Acetic Acid

Design and Synthesis of Novel Chemical Probes and Research Tools

A significant future direction for Amino-benzo[b]thiophen-3-yl-acetic acid lies in its potential as a scaffold for the development of chemical probes. These tools are essential for studying biological processes and identifying new drug targets. By modifying the core structure, researchers could develop probes with specific functionalities.

Potential Modifications and Applications of Chemical Probes:

Probe TypePotential ModificationResearch Application
Fluorescent Probes Incorporation of a fluorophoreVisualization of cellular uptake and distribution
Biotinylated Probes Attachment of a biotin tagIdentification of protein binding partners through affinity purification
Photoaffinity Probes Introduction of a photoreactive groupCovalent labeling of target proteins for identification and characterization

The amino and carboxylic acid functional groups on this compound offer convenient handles for the attachment of these various tags, making it a versatile starting point for probe synthesis.

Exploration of New Preclinical Therapeutic Areas and Applications

Derivatives of benzo[b]thiophene have been investigated for a multitude of therapeutic applications. ijpsjournal.com Future research on this compound could expand upon these foundations and explore novel preclinical applications.

Potential Therapeutic Areas for Investigation:

Antimicrobial Agents: Given that some benzo[b]thiophene derivatives have shown activity against multidrug-resistant bacteria like Staphylococcus aureus, novel derivatives of this compound could be synthesized and screened for antibacterial and antifungal properties. mdpi.comnih.gov

Anticancer Agents: The RhoA/ROCK pathway is a potential target for inhibiting tumor metastasis. nih.gov Benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized and evaluated as anticancer agents targeting this pathway. nih.gov This suggests that this compound could serve as a lead compound for developing new anticancer therapeutics.

Antidepressants: Researchers have synthesized benzo[b]thiophene derivatives that act on serotonin (B10506) receptors and transporters, indicating their potential as antidepressants with a rapid onset of action. unav.edu The structural features of this compound make it a candidate for further exploration in this area.

Anticonvulsants: Certain benzo[b]thiophene derivatives have demonstrated potent anticonvulsant activity in preclinical models of seizures. ijpsjournal.commdpi.com This opens an avenue for investigating the potential of this compound and its analogs as new treatments for epilepsy.

Anti-inflammatory Agents: The inhibition of leukotriene synthesis is a target for treating inflammatory diseases. ijpsjournal.com Bioactive 2-substituted benzo[b]thiophene derivatives have been studied for their anti-inflammatory effects, suggesting a similar potential for derivatives of this compound. ijpsjournal.com

Development of Innovative Synthetic Routes for Comprehensive Library Generation

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic routes is crucial. These routes would enable the generation of large and diverse chemical libraries for high-throughput screening.

Future synthetic research could focus on:

Combinatorial Chemistry: Utilizing the amino and carboxylic acid groups as points of diversification to create a library of amides, esters, and other derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Employing modern synthetic methods, such as Sonogashira coupling, to introduce a variety of substituents onto the benzo[b]thiophene core, which has been successfully used for other derivatives. ias.ac.in

Multicomponent Reactions: Developing one-pot reactions to assemble the core structure with various substituents in a single step, increasing synthetic efficiency.

Integration of Multidisciplinary Approaches in Chemical Biology and Systems Pharmacology

A comprehensive understanding of the biological effects of this compound and its derivatives will require the integration of multiple scientific disciplines.

Key Multidisciplinary Approaches:

DisciplineApplication
Chemical Biology Using chemical probes derived from the parent compound to identify cellular targets and elucidate mechanisms of action.
Systems Pharmacology Employing computational and experimental approaches to understand how the compound affects biological networks and pathways.
In Silico Modeling Utilizing molecular docking and other computational tools to predict binding affinities and guide the design of new derivatives with improved activity and selectivity.
Pharmacokinetics Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to optimize their drug-like characteristics.

By combining these approaches, researchers can build a holistic understanding of the therapeutic potential of this compound and accelerate the development of new drug candidates.

Q & A

Q. What are the optimal synthetic routes for Amino-benzo[B]thiophen-3-YL-acetic acid derivatives?

A three-step synthesis is commonly employed:

  • Step 1 : React 3-thiophene acetic acid with excess thionyl chloride under ice-cooling to form the acyl chloride intermediate (yield: 92%) .
  • Step 2 : Couple the intermediate with 4-pyrrol-1-yl-phenol using triethylamine (TEA) as a base at 0°C, followed by room-temperature stirring (yield: 54%) .
  • Step 3 : Hydrolyze the ester under controlled conditions and purify via recrystallization . Key considerations: Excess thionyl chloride ensures complete conversion, while TEA neutralizes HCl, preventing side reactions. Low yields in Step 2 may stem from steric hindrance; optimizing stoichiometry or solvent polarity (e.g., DMF) could improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example:
  • Thiophene protons appear at δ 6.8–7.1 ppm (multiplet), while the CO-CH₂ group resonates at δ 3.9 ppm (singlet) .
  • Aromatic carbons (benzene, thiophene) range from δ 118–131 ppm, with the carbonyl at δ 168 ppm .
    • FTIR : Confirm ester formation via C=O stretch at ~1730 cm⁻¹ and N-H stretches (pyrrole) at ~3400 cm⁻¹ .

      Validation: Cross-check NMR integrals with expected proton counts and compare IR bands to reference spectra.

Q. How is thermal stability assessed for polymers derived from this compound?

Use Differential Scanning Calorimetry (DSC) to determine glass transition (Tg) and decomposition temperatures. For example, copolymers with bithiophene (BiTh) show Tg ~120°C and stability up to 300°C, indicating suitability for high-temperature applications .

Advanced Research Questions

Q. How do doping mechanisms affect the conductivity of this compound-based polymers?

  • Undoped vs. Doped Conductivity : Undoped polymers exhibit conductivity ~10⁻⁸ S/cm due to localized π-electrons. Oxidative doping (e.g., with FeCl₃) introduces charge carriers, increasing conductivity to ~10⁻³ S/cm by delocalizing electrons across the conjugated backbone .
  • Band Structure Analysis : Doping narrows the bandgap (e.g., from 3.2 eV to 2.5 eV), shifting the valence band closer to the Fermi level, as shown in UV-vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • SHELX Refinement : Use SHELXL for small-molecule refinement. If discrepancies arise (e.g., R-factor > 5%):
  • Re-examine disorder modeling (e.g., solvent molecules or flexible substituents).
  • Apply restraints to bond lengths/angles for low-resolution data .
    • Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry or TWINABS for twinned crystals .

Q. How can computational methods predict electronic properties of derivatives?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and calculate HOMO-LUMO gaps. For example, substituents like electron-withdrawing groups (e.g., -NO₂) lower LUMO levels, enhancing electron transport .
  • MD Simulations : Model polymer chain packing to correlate crystallinity with conductivity trends observed experimentally .

Data Contradiction Analysis

Q. How to address inconsistent spectroscopic results during characterization?

  • Case Study : A ¹³C-NMR signal at δ 100 ppm (initially misassigned to the backbone) was later identified as residual CCl₄ solvent.
  • Resolution : Always run a solvent-only NMR and subtract its contribution. Use DEPT-135 to distinguish CH₂/CH₃ groups .

Q. Why do polymerization yields vary significantly across studies?

  • Key Variables :
  • Oxidant Concentration : Excess FeCl₃ can over-oxidize, reducing conductivity .
  • Solvent Polarity : Low-polarity solvents (e.g., chloroform) favor linear chain growth, while polar solvents (e.g., acetonitrile) may induce branching .
    • Mitigation : Standardize reaction conditions (e.g., [monomer]/[oxidant] = 1:2.5 in dry CHCl₃ under N₂) and monitor via in-situ UV-vis to track conjugation length .

Methodological Recommendations

  • Electrochemical Polymerization : Use a three-electrode cell (Pt working electrode) with 0.1 M TBAPF₆ in acetonitrile. Scan at 50 mV/s between -0.5 V and +1.2 V vs. Ag/Ag⁺ to observe redox peaks correlating with doping efficiency .
  • X-ray Refinement : For ambiguous electron density, employ the SQUEEZE tool in PLATON to model disordered solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.